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Perinerin

Cat. No.: B1576972
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories and Milestones in Perinerin Research

The isolation and partial characterization of this compound from Perinereis aibuhitensis marked a key milestone in its research history. This initial work identified this compound as a novel antimicrobial peptide with activity against both Gram-negative and Gram-positive bacteria, as well as fungi. researchgate.netnih.govoup.com The peptide was found to consist of 51 amino acid residues and was described as highly basic and hydrophobic. researchgate.netnih.govoup.com This foundational research established this compound as a subject of academic investigation within the field of natural product discovery and antimicrobial peptide research.

Academic Rationale for Investigating this compound: Unexplored Potential and Scientific Gaps

The academic rationale for investigating this compound stems from its identification as a novel AMP with a unique sequence among known antimicrobial peptides at the time of its discovery. nih.govoup.com This novelty suggests unexplored potential for understanding diverse mechanisms of antimicrobial action. Furthermore, while marine organisms are recognized as sources of bioactive compounds, research into AMPs from aquatic invertebrates, particularly from certain phyla like Annelida (which includes clamworms), remains less developed compared to other sources. mdpi.comdntb.gov.ua This represents a scientific gap that research on this compound helps to address, contributing to a broader understanding of the innate immune systems of marine invertebrates and the potential for discovering new antimicrobial scaffolds. oup.com

Current Research Landscape and Emerging Themes in this compound Studies

The current research landscape concerning this compound appears to build upon its initial characterization as an antimicrobial agent. While specific extensive recent studies solely focused on this compound were not prominently found, the broader themes in related research areas provide context. Emerging themes in antimicrobial peptide research, in general, include the use of computational prediction algorithms and artificial intelligence for discovering novel peptides, investigating their mechanisms of action, and exploring their potential against drug-resistant pathogens. mdpi.commdpi.commednexus.org Given this compound's established antimicrobial activity, it aligns with these broader themes, potentially being subject to further investigation using these advanced techniques to fully elucidate its properties and potential applications. mdpi.com The study of peptides from Perinereis aibuhitensis also extends to investigating other bioactive compounds, such as oligopeptides with potential anti-cancer effects, indicating a broader academic interest in this source organism. spandidos-publications.com

Methodological Approaches Employed in this compound Investigations: Overview

Initial investigations into this compound employed standard biochemical and microbiological techniques for the isolation, purification, and characterization of the peptide. Methodological approaches included the homogenization of the source organism (Perinereis aibuhitensis), followed by purification steps such as heparin-affinity chromatography and reverse-phase HPLC. researchgate.netnih.gov Biological activity was assessed using methods like the MTS-PMS colorimetric assay and microbial sensitivity tests to determine its efficacy against various bacteria and fungi. researchgate.netnih.gov Characterization involved techniques to determine its amino acid composition and sequence, as well as predictions of its secondary structure. nih.govoup.com These methods are typical for the discovery and initial study of novel antimicrobial peptides from natural sources.

Interdisciplinary Perspectives on this compound Research

Research on this compound inherently involves interdisciplinary perspectives, primarily combining aspects of marine biology, biochemistry, and microbiology. Marine biology is crucial for the identification and collection of the source organism, Perinereis aibuhitensis. researchgate.netnih.govoup.com Biochemistry is fundamental to the isolation, purification, and structural characterization of the this compound peptide. researchgate.netnih.gov Microbiology is essential for evaluating its antimicrobial spectrum and potency against different microorganisms. researchgate.netnih.govoup.com Furthermore, as research progresses, it may incorporate methodologies from molecular biology to study gene expression, bioinformatics for sequence analysis and prediction, and potentially even ecological perspectives to understand the role of this compound in the innate immunity of the clamworm within its marine environment. mdpi.comoup.com The potential for developing this compound or its derivatives into therapeutic agents also brings in perspectives from pharmacology and medicinal chemistry.

The following table summarizes some detailed research findings regarding this compound:

Property/ActivityFindingSource(s)
Source OrganismPerinereis aibuhitensis (Asian marine clamworm) researchgate.netnih.govoup.com
Peptide Length51 amino acid residues researchgate.netnih.govoup.com
Structural CharacteristicsHighly basic and hydrophobic; contains four cysteines; unique helix-turn-helix structure predicted. frontiersin.orgresearchgate.netnih.govoup.com frontiersin.orgresearchgate.netnih.govoup.com
Antimicrobial SpectrumActive against Gram-negative bacteria, Gram-positive bacteria, and fungi. researchgate.netnih.govoup.com
Bactericidal EffectIndicates a bactericidal effect. researchgate.netnih.govoup.com
NoveltySequence is novel among known antimicrobial peptides (at the time of discovery). nih.govoup.com
Activity Speed (Bacteria)Less than 3 minutes contact sufficient to kill Gram-positive bacteria; requires 1 hour for Gram-negative bacteria. oup.com oup.com
Relative ActivityDisplays more potency against a wide spectrum of microbes compared to synthetic Cecropin A in most cases. oup.com oup.com

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

FNKLKQGSSKRTCAKCFRKIMPSVHELDERRRGANRWAAGFRKCVSSICRY

Origin of Product

United States

Occurrence, Biogenesis, and Biosynthetic Pathways of Perinerin

Natural Source Identification and Characterization of Perinerin-Producing Organisms

This compound was initially isolated and characterized from the Asian marine clamworm, Perinereis aibuhitensis (Grube, 1878) mdpi.comoup.com. This annelid is a marine polychaete that inhabits the sediment of estuaries mdpi.com. P. aibuhitensis is found in the coastal waters of the northwestern Pacific researchgate.net. Different ecotypes of this species are distributed across coastal sea beaches researchgate.net.

This compound is a cationic, hydrophobic, and linear peptide mdpi.com. It consists of 51 amino acid residues with a high proportion of arginine and four cysteine residues mdpi.com. These cysteine residues are potentially involved in the formation of two disulfide bonds mdpi.com. The primary structure of this compound is FNKLKQGSSKRTCAKCFRKIMPSVHELDERRRGANRWAAGFRKCVSSICRY mdpi.com. This compound has a calculated pI of 10.45, indicating its highly basic nature oup.com. The molecular mass of this compound, determined by MALDI mass spectroscopy, is 5,975 Da, which aligns well with the calculated average isotopic mass of 5,974.0 Da based on the sequence data, assuming two intramolecular disulfide bridges oup.com.

This compound appears to be constitutively present in P. aibuhitensis oup.comresearchgate.netresearchgate.net. It is isolated and purified from the homogenate of the clamworm oup.comresearchgate.netfrontiersin.orgfrontiersin.org.

Elucidation of Biogenic Precursors and Early-Stage Biosynthetic Intermediates of this compound

As a peptide, this compound is synthesized through ribosomal synthesis, characteristic of antimicrobial peptides mednexus.orgscispace.com. The biogenesis of peptides involves the transcription of a gene into messenger RNA (mRNA), followed by the translation of the mRNA into a polypeptide chain on ribosomes mednexus.org. This initial polypeptide is a precursor molecule, which typically includes a signal peptide, a pro-peptide region, and the mature peptide sequence frontiersin.org.

While specific early-stage biosynthetic intermediates of this compound have not been extensively detailed in the provided search results, the general pathway for AMPs involves the synthesis of a larger precursor peptide that is subsequently cleaved to yield the mature, active peptide frontiersin.orgmednexus.org. Enzymatic digestion of this compound with S. aureus V8 protease resulted in smaller peptide fragments (26 and 22 amino acids), neither of which showed detectable antimicrobial activity, suggesting that the full 51-amino acid sequence or its specific folding is required for biological function oup.comresearchgate.netscribd.com. This indicates that if a pro-peptide region exists, its removal is crucial for activating this compound.

Enzymology and Gene Clusters Associated with this compound Biosynthesis: Molecular Characterization

The biosynthesis of ribosomal peptides like this compound is directed by specific genes that encode their precursor sequences scispace.commdpi.com. While the complete gene cluster specifically encoding this compound has not been fully characterized in the provided information, the coding sequence of this compound has been successfully cloned for recombinant expression studies nih.gov. This indicates the presence of a gene in P. aibuhitensis that codes for the this compound precursor.

The processing of the precursor peptide into the mature form involves enzymatic cleavage mednexus.org. Although the specific enzymes responsible for cleaving the this compound precursor in P. aibuhitensis are not explicitly mentioned, studies on other AMPs indicate that proteases play a key role in this maturation step mednexus.org. The presence of four cysteine residues in this compound suggests the involvement of enzymes that facilitate disulfide bond formation, which are crucial for the peptide's structure and activity mdpi.comoup.com.

Research on other marine invertebrates and AMPs highlights the involvement of gene clusters in the biosynthesis of certain antimicrobial compounds, particularly non-ribosomal peptides or those with complex modifications researchgate.netresearchgate.net. However, for ribosomal peptides like this compound, the primary genetic component is the gene encoding the peptide precursor itself.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production Enhancement

Due to the challenges and cost associated with isolating this compound from its natural source, metabolic engineering and synthetic biology approaches have been explored to enhance its production scispace.com. The coding sequence of this compound has been cloned into expression vectors, such as pET32a(+), for recombinant production in host organisms like Escherichia coli nih.govdntb.gov.ua.

Recombinant expression in E. coli has been achieved by expressing this compound as a fusion protein, often with a carrier protein like Thioredoxin (Trx) scispace.comnih.govdntb.gov.ua. This fusion strategy can improve the solubility and stability of the expressed peptide, which can be toxic to the host cell scispace.comnih.gov. The soluble fusion protein can then be purified using techniques such as Ni2+-chelating chromatography nih.gov. Following purification, the mature this compound is released from the fusion protein by enzymatic cleavage, for example, using Factor Xa protease nih.gov. Final purification steps, such as ion-exchange chromatography, are then employed to obtain the pure recombinant this compound nih.gov.

Recombinant this compound produced using these methods has demonstrated antimicrobial activity similar to that of the native peptide nih.gov. These studies provide a foundation for potentially scaling up this compound production through engineered microbial systems nih.govdntb.gov.ua.

Regulatory Mechanisms Governing this compound Biosynthesis in Biological Systems

The regulation of AMP biosynthesis in invertebrates is often linked to the innate immune response mdpi.comfrontiersin.orgnih.gov. While the specific regulatory mechanisms controlling this compound biosynthesis in P. aibuhitensis are not detailed in the provided search results, AMPs in other organisms are known to be upregulated upon microbial challenge frontiersin.orgnih.gov. This suggests that the expression of the gene encoding this compound may be influenced by the presence of pathogens or environmental stimuli.

This compound appears to be constitutively present in P. aibuhitensis, implying a basal level of production even in the absence of overt infection oup.comresearchgate.netresearchgate.net. However, the extent to which its production can be modulated in response to environmental changes or microbial encounters remains an area for further investigation. The study of regulatory elements associated with the this compound gene could provide insights into these mechanisms.

Comparative Biosynthesis of this compound and Related Natural Products

This compound belongs to the diverse family of antimicrobial peptides found in marine invertebrates mdpi.comnih.govfrontiersin.org. While AMPs share common features such as being cationic and having the ability to form amphipathic structures, they exhibit significant diversity in their amino acid sequences and structures, reflecting multiple evolutionary pathways mdpi.comnih.gov.

Comparing this compound to other annelid AMPs, Hedistin, isolated from Nereis diversicolor, also possesses a helix-turn-helix structure, similar to the proposed structure of this compound researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org. Arenicins, such as Arenicin-1 and Arenicin-2 from Arenicola marina, are another family of annelid AMPs, but they have a different structure, characterized by a β-hairpin stabilized by a disulfide bond researchgate.netscribd.comfrontiersin.org.

The biosynthesis of other marine natural products, such as non-ribosomal peptides found in symbiotic bacteria associated with marine organisms, involves large multi-enzymatic complexes like non-ribosomal peptide synthetases (NRPS) researchgate.netresearchgate.net. In contrast, this compound, being a ribosomal peptide, is synthesized through the standard ribosomal machinery, with post-translational modifications like disulfide bond formation contributing to its final structure and activity oup.commednexus.org.

Chemical Synthesis and Advanced Synthetic Methodologies for Perinerin and Analogues

Total Synthesis Strategies for Pederin: Retrosynthetic Analysis and Key Transformations

The total synthesis of Pederin has been approached by numerous research groups, each employing unique retrosynthetic strategies. A common theme in these analyses is the disconnection of the molecule into two main fragments: a pederic acid derivative and a tetrahydropyran unit.

One notable retrosynthetic analysis envisioned the late-stage coupling of a pederic acid derivative and a tetrahydropyranyl nitrile. nih.gov This strategy allows for a convergent synthesis and facilitates the preparation of analogues by modifying either of the key fragments.

Key Transformations in Pederin Synthesis:

Amide Bond Formation: The coupling of the pederic acid fragment with the amine derived from the tetrahydropyran unit is a crucial step. Various amide coupling reagents and conditions have been explored to achieve this transformation efficiently without epimerization.

N-Acyl Aminal Formation: The central N-acyl aminal moiety is a key structural feature and a significant synthetic hurdle. Some syntheses have utilized a multicomponent reaction to construct this functionality in a single step from a pederic acid derivative, a nitrile, and an alcohol. nih.gov

Conjugate Addition: In some synthetic routes, the conjugate addition of a selenium-stabilized carbanion to an α,β-unsaturated lactone has been a key step in constructing the tetrahydropyran core. rsc.org

Stereoselective and Enantioselective Approaches in Pederin Synthesis: Catalyst Design and Chiral Pool Utilization

The presence of multiple stereocenters in Pederin necessitates a high degree of stereocontrol in its synthesis. Both chiral pool synthesis and asymmetric catalysis have been employed to achieve the desired stereochemistry.

Chiral Pool Utilization: Some syntheses of the tetrahydropyran fragment have commenced from readily available chiral starting materials, such as isobutyraldehyde, to establish the initial stereocenters. nih.gov

Catalyst-Controlled Stereoselection: In certain approaches, the stereoselective formation of the N-acyl aminal has been achieved through the use of a magnesium perchlorate catalyst, which is believed to coordinate to both the tetrahydropyranyl oxygen and the acylimine nitrogen, directing the approach of the alcohol nucleophile. nih.gov

Convergent and Divergent Synthetic Pathways for Pederin Construction

The synthesis of a complex molecule like Pederin can be approached in a linear or a convergent manner.

Convergent Synthesis: Most total syntheses of Pederin have adopted a convergent approach. nih.gov This involves the independent synthesis of two or more complex fragments, which are then joined together in the later stages of the synthesis. This strategy is generally more efficient and allows for greater flexibility in the synthesis of analogues.

Divergent Synthesis: A divergent approach from a common intermediate could potentially be used to generate a library of Pederin analogues. By modifying a late-stage intermediate, a variety of structurally related compounds could be accessed for structure-activity relationship studies.

Development of Novel Methodologies for the Formation of Pederin's Core Scaffolds

The synthetic challenges posed by Pederin have spurred the development of new synthetic methods. A significant innovation has been the development of a late-stage multicomponent reaction to form the sensitive N-acyl aminal group. nih.gov This reaction allows for the efficient union of the major subunits of the molecule in a single step. nih.gov

Synthetic Routes to Pederin Analogues and Structurally Simplified Derivatives

The potent biological activity of Pederin has motivated the synthesis of numerous analogues to probe the structure-activity relationship and to develop new therapeutic agents. The convergent synthetic strategies employed in the total synthesis of Pederin are well-suited for the preparation of analogues, as modifications can be readily introduced into the individual fragments before their coupling. For instance, variations in the pederic acid unit, the tetrahydropyranyl nitrile, and the alcohol component of the multicomponent reaction have been explored to generate a range of Pederin analogues. nih.gov

Furthermore, hybrid molecules incorporating structural features of Pederin and other natural products, such as psymberin, have been synthesized to investigate potential correlations in their mechanisms of action. nih.gov

Exploration of Sustainable and Green Chemistry Principles in Pederin Synthesis

While the primary focus of most Pederin syntheses has been on achieving the complex molecular architecture, there is a growing emphasis in organic synthesis on the incorporation of green chemistry principles. Future synthetic efforts towards Pederin and its analogues could focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste.

Solvent Selection: Utilizing more environmentally benign solvents.

Advanced Structural Elucidation and Conformational Analysis of Perinerin

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Perinerin Structure Determination

While NMR is a standard technique for peptide structure elucidation, specific detailed NMR data, such as assigned resonances, coupling constants, or NOE constraints leading to a determined 3D structure for this compound, were not found in the consulted literature. Studies on other marine antimicrobial peptides have utilized NMR to reveal conformational changes upon interaction with membrane mimetics, demonstrating the potential of this technique for this compound. The absence of detailed published NMR data for this compound limits the current understanding of its solution-state conformation and dynamics.

X-ray Crystallographic Studies and Solid-State Analysis of this compound and its Complexes

Despite its power in structural biology, there is no reported crystal structure for this compound or its complexes in the publicly available literature examined. The statement that no studies describing the three-dimensional structure of this compound have been performed researchgate.net further supports the lack of X-ray crystallographic data. Obtaining high-quality crystals of peptides can be challenging, which may contribute to the absence of a reported crystal structure for this compound.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS, Ion Mobility MS) for this compound Structural Confirmation

Mass spectrometry (MS) plays a vital role in the characterization of peptides, providing information on molecular weight, amino acid sequence, and post-translational modifications. For this compound, MALDI mass spectroscopy was successfully used to determine its molecular mass of approximately 5975 Da, confirming its identity and purity. oup.comjst.go.jp

Tandem mass spectrometry (MS/MS), where a precursor ion is fragmented and the resulting fragment ions are mass-analyzed, is routinely used for peptide sequencing. This technique was applied to enzymatically digested fragments of this compound to help determine its complete amino acid sequence. oup.comjst.go.jp High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental composition and differentiation of molecules with similar nominal masses. While not specifically reported for this compound in the search results, HRMS would be valuable for confirming the peptide's mass with high precision and analyzing potential modifications. Ion Mobility Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing information about their collision cross-section, which can be related to their three-dimensional conformation. Although a powerful technique for studying peptide conformers, specific applications of IM-MS to this compound were not found in the consulted literature.

The primary structure of this compound, determined largely through mass spectrometry-based sequencing of the intact peptide and its fragments, is a key piece of structural information.

Table 1: this compound Primary Structure and Molecular Weight

FeatureDetailMethod UsedSource
Amino Acid SequenceFNKLKQGSSKRTCAKCFRKIMPSVHELDERRRGANRWAAGFRKCVSSICRYEdman degradation, MS/MS jst.go.jp
Number of Residues51Sequence analysis researchgate.netoup.com
Molecular Weight~5975 Da (MH+)MALDI-MS oup.comjst.go.jp
Disulfide BondsLikely two (based on four Cys residues and observed vs. calculated mass)Sequence analysis, MS researchgate.netjst.go.jp

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for this compound Stereochemical Assignments

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the chiral properties of molecules and are widely used to study the secondary structure and conformational changes of peptides and proteins in solution. CD spectroscopy in the far-UV region (190-250 nm) provides information about the presence and relative proportions of different secondary structure elements, such as alpha-helices, beta-sheets, and random coils, based on characteristic spectral shapes and intensities. Changes in CD spectra as a function of environmental conditions (e.g., solvent, temperature, presence of lipids) can indicate conformational transitions.

While CD spectroscopy is a standard method for analyzing peptide secondary structure and is mentioned in the context of studying other marine antimicrobial peptides, specific CD spectra or detailed findings regarding the secondary structure content or conformational behavior of this compound were not available in the reviewed literature. Some sources propose a "unique helix-turn-helix structure" or "spiral-angle-helical structure" for this compound hoelzel-biotech.com, which would typically be investigated and characterized using CD spectroscopy. However, without published CD data for this compound, the experimental validation of this proposed secondary structure is not evident from the search results.

Computational Approaches to this compound Conformational Space and Dynamic Properties

Computational approaches, including molecular mechanics, molecular dynamics simulations, and protein structure prediction algorithms, are increasingly used to study the conformational space, dynamic properties, and interactions of peptides. These methods can complement experimental data by providing atomic-level insights into molecular behavior, predicting stable conformers, exploring folding pathways, and simulating interactions with membranes or other molecules. Sequence-based secondary structure prediction algorithms can also propose likely secondary structure elements based on the amino acid sequence.

The proposed "spiral-angle-helical structure" or "helix-turn-helix structure" for this compound mentioned in some sources hoelzel-biotech.com may be based on such computational predictions or sequence analysis, as suggested by the use of the Eisenberg model for secondary structure analysis in one study jst.go.jp. However, detailed reports of computational studies specifically investigating the conformational space, dynamic properties, or membrane interactions of this compound using advanced simulation techniques were not found in the consulted literature. Computational studies on other peptides with similar proposed motifs, such as hedistin, demonstrate the applicability of these methods to understanding the dynamics of such structures.

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Functional Group Arrangements in this compound

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of molecules, which are characteristic of specific functional groups and their local environment. These techniques can be used to study peptide structure by analyzing characteristic amide bands (Amide I, Amide II, etc.), which are sensitive to the protein backbone conformation. FT-IR is particularly useful for studying samples in various states, including solid, liquid, and films, while Raman spectroscopy is often preferred for aqueous solutions and can provide information about disulfide bond stretching vibrations.

While vibrational spectroscopy is a valuable tool for peptide characterization and is mentioned in the context of studying other peptide structures, specific FT-IR or Raman spectra, or detailed analyses of functional group arrangements and secondary structure content of this compound derived from these techniques, were not found in the reviewed literature. The application of these methods could provide experimental data to support or refute computationally predicted structures and offer insights into molecular interactions.

Table 2: Summary of Advanced Techniques and Findings for this compound

TechniqueRelevance to Peptide Structure/ConformationSpecific Findings for this compound (Based on Search)
Multidimensional NMR SpectroscopyDetermines 3D structure, conformation in solution/membrane mimetics.No detailed published NMR data or determined 3D structure found.
X-ray CrystallographyDetermines atomic-resolution 3D structure in crystalline state.No reported crystal structure found.
Advanced Mass Spectrometry (HRMS, MS/MS, IM-MS)Molecular weight confirmation, sequencing, modification analysis, conformers.Molecular mass determined by MALDI-MS (~5975 Da). Primary sequence determined by Edman degradation and MS/MS of fragments. oup.comjst.go.jp
Chiroptical Spectroscopy (CD, ORD)Analyzes secondary structure content and conformational changes in solution.No specific published CD or ORD spectra/analysis for this compound found. Proposed helix-turn-helix structure mentioned. hoelzel-biotech.com
Computational ApproachesPredicts structure, dynamics, conformational space, interactions.Proposed secondary structure (helix-turn-helix) may be based on prediction/sequence analysis. No detailed simulation studies found. hoelzel-biotech.comjst.go.jp
Vibrational Spectroscopy (FT-IR, Raman)Elucidates functional group arrangements, secondary structure vibrations.No specific published FT-IR or Raman spectra/analysis for this compound found.

Molecular and Cellular Mechanisms of Action of Perinerin

Cellular Uptake, Intracellular Distribution, and Biotransformation of Perinerin (excluding human clinical metabolism)

Information specifically detailing the cellular uptake, intracellular distribution, and biotransformation of purified this compound in target microorganisms or the host organism (Perinereis aibuhitensis) is limited in the provided search results.

This compound is isolated from homogenates or coelomocytes of the clamworm Perinereis aibuhitensis. researchgate.netifremer.frmdpi.comresearchgate.net This suggests its presence within these cellular components in the source organism.

General mechanisms of peptide uptake into cells, particularly for antimicrobial peptides or cell-penetrating peptides, can involve endocytosis (including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis) or direct translocation across the cell membrane. nih.govbeilstein-journals.orgmdpi.comresearchgate.netnih.gov These processes can be influenced by peptide properties such as charge and hydrophobicity. This compound is described as a highly basic and hydrophobic peptide nih.govfrontiersin.org, characteristics that are often associated with membrane interactions and cellular uptake of peptides. However, no studies specifically investigating the uptake mechanism of this compound into microbial or host cells were found.

Similarly, details regarding the intracellular distribution of this compound after uptake or its biotransformation (metabolic breakdown or modification) within these cells are not available in the search results. While biotransformation of other compounds in polychaetes has been studied dntb.gov.ua, and general concepts of peptide biotransformation exist scribd.commdpi-res.com, specific data for this compound were not identified.

This compound-Induced Changes in Gene Expression Profiles and Protein Regulation (e.g., proteomics, transcriptomics)

Based on the available search results, there is no specific information detailing this compound's ability to induce changes in gene expression profiles (transcriptomics) or protein regulation (proteomics) in target cells or the host organism.

General studies utilize transcriptomics and proteomics to understand cellular responses and identify changes in gene and protein abundance under various conditions, including in response to antimicrobial peptides or stress. mdpi.comresearchgate.netfrontiersin.orgmdpi-res.comumich.edumdpi.comelifesciences.orgnih.govcusat.ac.inifremer.fruniv-annaba.dz For example, transcriptomic analysis has been used to study the immune response in polychaetes researchgate.net, and integrated transcriptomic and proteomic analyses have been applied to understand cellular interactions with pathogens univ-annaba.dz and stress responses mdpi-res.comifremer.fr. High-level expression of recombinant this compound in Escherichia coli has been achieved for production purposes nih.gov, but this relates to the expression of the this compound gene itself, not the effect of this compound on the gene expression of other organisms.

Specific research investigating whether this compound treatment leads to altered gene expression patterns or changes in protein levels in microbial or host cells was not found in the provided literature.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Perinerin

Systematic Structural Modifications of Perinerin and Their Impact on Biological Activity Profiles

This compound consists of 51 amino acid residues and is described as being highly basic and hydrophobic. mdpi.comfrontiersin.orgnih.gov It contains four cysteine residues, which are believed to form two intramolecular disulfide bridges, contributing to its structural stability. mdpi.comfrontiersin.orgoup.com Secondary structure analysis predicts that this compound possesses a unique helix-turn-helix structure with three predicted amphipathic motifs located at residues 13–23, 36–41, and 43–49. mdpi.comfrontiersin.orgnih.gov

Research indicates that the integrity of the entire this compound sequence appears to be important for its full antimicrobial activity. mdpi.com Studies involving fragments of this compound, specifically a 26-amino acid peptide and a 22-amino acid peptide generated by enzymatic digestion, showed significantly reduced or undetectable activity against tested microbes compared to the intact 51-amino acid peptide. mdpi.comresearchgate.net This suggests that the complete spatial arrangement and interplay of residues within the full sequence are crucial for optimal biological function.

Detailed research findings on systematic structural modifications of this compound, such as alanine (B10760859) scanning mutagenesis, truncation studies beyond the reported fragments, or specific amino acid substitutions, and their precise impact on the biological activity profiles (e.g., changes in potency against specific microbial strains, altered spectrum of activity) were not found in the consulted literature. Therefore, a comprehensive understanding of how specific residue changes affect this compound's activity remains to be fully elucidated through targeted structural modification studies.

Computational Modeling and Chemoinformatics Approaches for this compound SAR Prediction and Optimization

Computational modeling has been applied to this compound primarily for the prediction of its secondary structure. Based on the Eisenberg model, this compound is predicted to contain specific amphipathic helical regions. mdpi.comnih.gov These predictions contribute to understanding the potential three-dimensional arrangement of the peptide, which is often correlated with the function of AMPs, particularly their interaction with cell membranes.

While computational and chemoinformatics approaches are widely used in drug discovery and SAR prediction for various compound classes, including peptides nih.govfrontiersin.orgnih.govresearchgate.net, specific studies detailing the application of these methods for this compound SAR prediction, optimization, or virtual screening of this compound analogues were not found in the reviewed literature. Such approaches could involve molecular dynamics simulations to understand membrane interactions, homology modeling to predict 3D structure in different environments, or quantitative structure-activity relationship (QSAR) modeling (discussed in Section 6.6) to correlate structural descriptors with activity.

Pharmacophore Modeling and Ligand Design Principles Applied to this compound

Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target. These models can be derived from the structure of active ligands (ligand-based) or the structure of the target (structure-based). Pharmacophore models are valuable tools in virtual screening and rational drug design.

Ligand design principles for AMPs often focus on features like net positive charge, hydrophobicity, and the ability to adopt amphipathic structures, which are crucial for interacting with negatively charged bacterial membranes. While this compound is known to be highly basic and hydrophobic and predicted to form amphipathic helices mdpi.comnih.gov, specific pharmacophore models developed for this compound or the application of ligand design principles specifically tailored to this compound's unique structure and target interactions were not detailed in the available research.

Identification of Key Structural Motifs and Functional Groups Responsible for this compound's Bioactivity

Based on its classification as an antimicrobial peptide and the limited structural information available, several key structural motifs and functional groups are likely responsible for this compound's bioactivity. The presence of a high proportion of basic amino acids (such as lysine (B10760008) and arginine) contributes to its cationic nature, which is a common feature of AMPs that facilitates electrostatic interaction with the negatively charged components of bacterial cell membranes. nih.gov

The four cysteine residues, forming two disulfide bonds, are important for maintaining the peptide's predicted secondary structure, including the helix-turn-helix motif. mdpi.comfrontiersin.orgoup.com This specific structural fold and the presence of amphipathic regions, where hydrophobic and hydrophilic residues are spatially segregated, are crucial for the peptide's ability to interact with and potentially disrupt microbial membranes. mdpi.comnih.gov The hydrophobic regions likely insert into the lipid bilayer, while the hydrophilic face interacts with the aqueous environment or charged headgroups of the membrane lipids.

Rational Design and Synthesis of this compound Analogues with Modulated Target Selectivity or Potency

Rational design and synthesis of peptide analogues involve modifying the amino acid sequence or structure of a parent peptide to improve its properties, such as enhancing potency, altering target selectivity, increasing stability, or reducing toxicity. researchgate.net This process is guided by SAR information and understanding of the peptide's mechanism of action.

Given the limited detailed SAR information available for this compound, studies specifically describing the rational design and synthesis of this compound analogues aimed at modulating its target selectivity (e.g., favoring specific bacterial species or fungi) or potency were not found in the consulted literature. While the general concept of designing and synthesizing AMP analogues exists, the application of these principles to this compound based on its unique structural characteristics and proposed mechanism has not been detailed in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to build mathematical models correlating the biological activity of a set of compounds with their structural or physicochemical properties (molecular descriptors). nih.gov QSAR models can be used to predict the activity of new compounds and guide the design of molecules with desired properties.

Advanced Analytical and Bioanalytical Methodologies for Perinerin Research

Development of High-Resolution Chromatographic Techniques (e.g., HPLC-UV, GC-MS, LC-MS/MS) for Perinerin Profiling

High-resolution chromatographic techniques play a pivotal role in the isolation and analysis of this compound. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) has been a cornerstone in purifying this compound from crude extracts of Perinereis aibuhitensis. researchgate.netoup.comnih.gov A typical purification protocol involves initial extraction and concentration steps followed by RP-HPLC. For instance, researchers have utilized a Delta Pak C18 column with a linear gradient of acetonitrile (B52724) containing 0.1% trifluoroacetic acid, monitoring the effluent by UV absorption at 225 nm to isolate this compound. oup.com This approach effectively separates this compound from other components within the complex biological matrix. researchgate.netoup.com

While HPLC-UV is effective for purifying and detecting this compound due to its peptide nature allowing for UV absorbance, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are generally less applicable for direct analysis of intact peptides like this compound, as GC is typically used for volatile or semi-volatile compounds. perkinelmer.com However, GC-MS has been employed in studies related to Perinereis aibuhitensis for analyzing different classes of compounds, such as Maillard reaction products. researchgate.netresearchgate.net In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used hyphenated technique for peptide analysis, offering high sensitivity, selectivity, and the ability to provide structural information through mass fragmentation. pharmdbm.comnih.gov Although specific LC-MS/MS methods for routine this compound profiling were not extensively detailed in the provided literature, this technique is well-suited for the identification, characterization, and quantification of this compound and its potential variants or metabolites in complex samples. pharmdbm.comnih.gov

Hyphenated Spectroscopic Techniques for this compound Detection and Quantification in Complex Biological and Environmental Matrices

Hyphenated spectroscopic techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy. pharmdbm.comijsrtjournal.comperkinelmer.com For peptide analysis like this compound, LC coupled with Mass Spectrometry (LC-MS) is a primary hyphenated approach. pharmdbm.comnih.gov Mass spectrometry provides crucial information about the molecular weight and amino acid sequence (via fragmentation) of this compound. oup.comnih.gov Matrix-Associated Laser Desorption Ionization Mass Spectrometry (MALDI-MS) has been specifically used to determine the molecular mass of purified this compound, confirming a mass of 5,975 Da. oup.comnih.gov

Analyzing this compound in complex biological matrices, such as tissue extracts or biological fluids, or in environmental samples, presents challenges due to the presence of interfering substances that can affect signal intensity (matrix effects). chromatographyonline.commdpi.com Hyphenated techniques, particularly LC-MS/MS, offer enhanced selectivity and sensitivity, which helps in overcoming these matrix effects compared to using chromatographic or spectroscopic methods alone. pharmdbm.comnih.gov While the initial purification of this compound from clamworm involves extraction and chromatography researchgate.netoup.comnih.govnih.gov, detailed methodologies for the quantitative analysis of this compound in diverse complex biological or environmental matrices using hyphenated spectroscopic techniques were not extensively described in the search results. However, the principles and advantages of LC-MS/MS make it the method of choice for such applications, requiring appropriate sample preparation to minimize matrix interference. pharmdbm.comnih.govmdpi.com

Immunoassays, Aptamer-Based Assays, and Biosensor Technologies for this compound Detection

Immunoassays, aptamer-based assays, and biosensor technologies offer alternative and often complementary approaches for detecting this compound, potentially enabling high-throughput screening or real-time monitoring. Immunoassays rely on the specific binding of antibodies to the target analyte. While the development of a dedicated immunoassay for this compound was not explicitly found in the provided search results, the generation of antibodies against components from Perinereis aibuhitensis has been reported in other contexts, suggesting the feasibility of developing this compound-specific antibodies for immunoassay development (e.g., ELISA). researchgate.net Such assays could provide sensitive and specific detection of this compound in various sample types.

Aptamer-based assays utilize synthetic nucleic acid or peptide ligands (aptamers) that bind to specific molecular targets. No information regarding the development or application of aptamer-based assays specifically for this compound was found.

Biosensor technologies integrate a biological recognition element with a transducer to produce a signal proportional to the analyte concentration. dntb.gov.uanih.govplos.orgresearchgate.net Biosensors can offer advantages such as rapid analysis, portability, and potential for continuous monitoring. researchgate.netresearchgate.net While the search results mention biosensors for detecting other antimicrobial residues or volatile compounds researchgate.netresearchgate.net and the computational design of protein-based biosensors plos.org, a specific biosensor developed for this compound was not described. However, given this compound's peptide nature, it could potentially serve as a target for protein-binding biosensors. plos.org

Quantitative Analysis Methods for this compound in In Vitro Biological Systems and Ex Vivo Tissue Samples (excluding human samples)

Quantitative analysis of this compound in in vitro biological systems and ex vivo tissue samples (excluding human samples) is crucial for understanding its biological activity, pharmacokinetics (in animal models), and tissue distribution. Early studies on this compound's biological activity in vitro against microbes employed colorimetric assays like the MTS-PMS assay, which indirectly assess this compound's potency by measuring its effect on microbial metabolic activity. researchgate.netoup.comnih.govjst.go.jp

For direct quantification of this compound concentration in biological matrices, chromatographic methods, particularly LC-MS/MS, coupled with appropriate sample preparation techniques, are the preferred approaches. pharmdbm.comnih.govmdpi.com Sample preparation from biological tissues or fluids typically involves extraction and clean-up steps to isolate this compound and reduce matrix interference. chromatographyonline.commdpi.com While the purification of this compound from clamworm homogenate involves such steps researchgate.netoup.comnih.govnih.gov, specific validated quantitative methods for this compound in other ex vivo tissues or in vitro biological system components were not detailed in the search results. Developing such methods would involve optimizing extraction efficiency, chromatographic separation, and detection parameters to ensure accurate and reliable quantification.

Standardization and Validation of this compound Analytical Protocols for Research Applications

Standardization and validation of analytical methods are fundamental to ensuring the quality, reliability, and comparability of research data. americanpharmaceuticalreview.com Method validation involves a series of experiments to demonstrate that a method is suitable for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). americanpharmaceuticalreview.com For methods used to quantify this compound, particularly in complex biological matrices, thorough validation is essential to ensure that the results are accurate and reproducible. americanpharmaceuticalreview.com

While the initial studies on this compound describe the methods used for its purification and characterization researchgate.netoup.comnih.gov, detailed information on the full validation parameters and standardized protocols for quantifying this compound in various research applications was not extensively provided in the search results. Establishing standardized and validated analytical protocols is crucial for enabling reliable comparisons of this compound levels or activity across different experiments, laboratories, and studies.

Single-Cell Analysis Techniques Applied to this compound Distribution and Effects

Single-cell analysis techniques provide the ability to study biological processes and molecular distributions at the resolution of individual cells, offering insights into cellular heterogeneity and localized effects that are often obscured in bulk analyses. nih.govwikipedia.orgbioskryb.com Applying single-cell analysis to this compound research could provide valuable information on how this compound interacts with individual cells, such as microbial cells during infection or host immune cells.

Techniques like single-cell RNA sequencing (scRNA-seq) could be used to investigate the transcriptional response of individual cells upon exposure to this compound. nih.govbiorxiv.orgnih.gov This could reveal specific pathways or genes affected by this compound in different cell types. While the provided search results discuss single-cell analysis in general biological contexts nih.govwikipedia.orgbioskryb.com, there was no specific information found on the direct application of these techniques to study this compound's distribution within tissues or its effects on individual cells. However, the methodologies developed for single-cell analysis of other antimicrobial peptides or host-pathogen interactions could potentially be adapted for this compound research. Mass spectrometry-based single-cell analysis techniques are also emerging, offering the potential for direct detection or study of the effects of this compound at the single-cell level. wikipedia.org

Chemical Modifications, Derivatization, and Prodrug Strategies for Perinerin Research

Strategic Derivatization of Perinerin for Enhanced Biological Activity, Specificity, or Stability in Research Models

There is currently no scientific literature available detailing the strategic derivatization of this compound. Research on other antimicrobial peptides often involves modifications such as amino acid substitution, truncation, or the addition of chemical moieties to improve stability against proteases, enhance target specificity, or increase antimicrobial potency. However, no such studies have been published specifically for this compound.

Synthesis of this compound Conjugates and Bioconjugates for Targeted Delivery or Imaging in Experimental Systems

The synthesis of this compound conjugates or bioconjugates for applications in targeted delivery or cellular imaging has not been reported in the existing scientific literature. The conjugation of peptides to targeting ligands (e.g., antibodies or small molecules) or imaging agents (e.g., fluorescent dyes) is a common strategy to enhance their utility in experimental systems. There are no published records of such modifications being applied to this compound.

Exploration of this compound Prodrug Design Concepts for Modulating Bioavailability in Preclinical Models

An exploration of prodrug design concepts specifically for this compound is not found in the current body of scientific research. Prodrug strategies are often employed to improve the pharmacokinetic properties of a parent drug, such as bioavailability. This can involve chemically modifying the drug to be inactive until it reaches its target site, where it is then converted to its active form. No studies detailing the design or evaluation of this compound prodrugs in preclinical models have been published.

Photochemistry and Chemical Reactivity Studies of this compound

There are no published studies on the photochemistry or detailed chemical reactivity of this compound. Such research would investigate the peptide's behavior when exposed to light and its reactivity with other chemical species, which could inform its stability, degradation pathways, and potential for photoactivated applications.

Development of this compound-Based Chemical Probes for Target Identification and Validation

There is no available research describing the development of this compound-based chemical probes. Chemical probes are essential tools for identifying the molecular targets of a bioactive compound and validating its mechanism of action. The creation of such probes from this compound to elucidate its specific cellular or molecular targets has not been reported.

Theoretical and Computational Chemistry Studies on Perinerin

Quantum Mechanical Calculations for Perinerin Electronic Structure, Reactivity, and Spectroscopic Properties

Full quantum mechanical (QM) calculations, which solve the Schrödinger equation to describe the electronic structure of a molecule, are computationally intensive. For a system as large as this compound (over 700 heavy atoms), a full QM calculation is generally not feasible with current technology. mdpi.comnih.gov

However, QM methods are invaluable when applied to smaller fragments of the peptide or through hybrid approaches. These methods can elucidate detailed electronic properties that govern reactivity.

QM on Peptide Fragments : Researchers can perform high-level QM calculations on individual amino acids, dipeptides, or short, functionally important motifs within this compound. These calculations provide insights into the intrinsic properties of the peptide backbone and side chains, such as charge distribution, molecular orbitals, and the nature of the peptide bond itself. researchgate.net

Hybrid QM/MM Methods : A powerful approach for large biomolecules is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.gov In this technique, a small, chemically active region of the peptide (e.g., a catalytic site or a residue undergoing a chemical reaction) is treated with QM, while the rest of the large peptide and its environment (like water solvent) are treated with less computationally expensive classical molecular mechanics (MM). This allows for the study of reaction mechanisms, electronic polarization, and excited states in a macromolecular context. nih.gov For this compound, a QM/MM approach could be used to study the electronic details of its interaction with specific lipid headgroups in a bacterial membrane.

Molecular Dynamics Simulations of this compound-Target Macromolecular Interactions and Binding Mechanisms

Molecular dynamics (MD) simulation is a cornerstone of computational studies on peptides and proteins. springernature.com It uses classical mechanics to simulate the physical movements of atoms and molecules over time, providing a detailed, atomistic view of molecular behavior. For an antimicrobial peptide like this compound, MD simulations are crucial for understanding its primary function: interacting with and disrupting bacterial cell membranes. nih.govnih.gov

Key applications of MD simulations for this compound include:

Peptide-Membrane Interaction : Simulations can model how this compound approaches, binds to, and inserts into bacterial membranes. Researchers can build realistic models of Gram-positive (e.g., POPE/POPG lipids) and Gram-negative outer membranes to study these interactions. acs.orgmdpi.com These simulations reveal the key electrostatic and hydrophobic interactions driving the binding process. nih.gov

Conformational Changes : MD can track the conformational changes this compound undergoes as it moves from an aqueous environment to the hydrophobic membrane interior. Many AMPs are unstructured in water but adopt specific secondary structures, like α-helices, upon membrane binding, a process that can be visualized with MD. nih.gov

Mechanism of Action : By simulating the behavior of multiple this compound peptides in the presence of a membrane bilayer, researchers can investigate the mechanisms of membrane disruption, such as pore formation or membrane thinning, which lead to bacterial cell death. mdpi.com

Below is a table of common force fields used for peptide simulations.

Force Field FamilyDescriptionTypical Application
CHARMMWidely validated for proteins and lipids, offering a balanced description of peptide and membrane properties.Peptide-membrane interactions, protein folding. acs.org
AMBERAnother very popular force field for biomolecular simulations, with various parameter sets for proteins and nucleic acids.Protein folding and dynamics, peptide-protein docking.
GROMOSKnown for its computational efficiency and good performance in simulating protein dynamics and free energy calculations.Protein folding, conformational analysis.
OPLSOptimized for liquid simulations, providing good descriptions of solvation and intermolecular interactions.Solvation studies, binding free energies.

Density Functional Theory (DFT) Applications in this compound Research: Conformation, Stability, and Reaction Pathways

Density Functional Theory (DFT) is a class of QM methods that calculates the electronic structure of a system based on its electron density. While more efficient than other QM methods, full DFT calculations on this compound remain computationally demanding. DFT is most effectively used to study specific aspects of peptide structure and function.

Conformational Stability : DFT can be applied to small peptide fragments to accurately calculate the relative energies of different conformations (e.g., α-helix, β-sheet, β-turn). nih.gov This helps in understanding the intrinsic conformational preferences of different amino acid sequences within this compound.

Hydrogen Bonding : The stability of peptide secondary structures is dominated by hydrogen bonds. DFT provides a highly accurate description of these non-covalent interactions, allowing for detailed analysis of the H-bonds between backbone amides or involving amino acid side chains. mdpi.com

Reactivity Descriptors : DFT can be used to calculate chemical reactivity descriptors (e.g., HOMO-LUMO energies, electrostatic potential) for peptide fragments. researchgate.netresearchgate.net This information can help identify which residues in this compound are most likely to be involved in electrostatic interactions with the bacterial membrane.

Computational Prediction of this compound's Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic properties, which serves as a powerful tool for interpreting experimental data and validating predicted 3D structures.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a primary experimental technique for determining peptide structure in solution. Predicting NMR chemical shifts from a computationally generated 3D structure is a key validation step. For peptides and proteins, this is typically done using hybrid methods that combine QM calculations on fragments with empirical databases and machine learning approaches. protein-nmr.org.ukwikipedia.org The accuracy of these predictions is often sufficient to distinguish between different possible conformations. acs.orgbiorxiv.org

IR Spectroscopy : Infrared (IR) spectroscopy is highly sensitive to peptide secondary structure. The amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, has a characteristic frequency and shape depending on whether the peptide is in an α-helical, β-sheet, or random coil conformation. mdpi.com QM and QM/MM calculations can simulate the IR spectrum, helping to correlate spectral features with specific structural elements of this compound.

UV-Vis Spectroscopy : The UV-Vis spectrum of a peptide is typically dominated by the absorbance of aromatic amino acid side chains (Tryptophan, Tyrosine, Phenylalanine) around 280 nm. Computational methods, such as Time-Dependent DFT (TD-DFT), can predict the electronic transitions responsible for this absorption, although this is less commonly used for structural determination compared to NMR and IR.

The table below summarizes the typical accuracy of modern chemical shift predictors for proteins.

NucleusTypical Prediction Accuracy (RMSE, ppm)Primary Influencing Factors
¹Hα~0.25Backbone dihedral angles (φ, ψ)
¹³Cα~1.1Backbone dihedral angles (φ, ψ)
¹³Cβ~1.2Backbone and side-chain dihedral angles (φ, ψ, χ₁)
¹⁵N~2.5Backbone dihedral angles, hydrogen bonding
¹HN~0.45Hydrogen bonding, backbone conformation

Computational Thermodynamics and Kinetics of this compound-Involving Reactions

Computational methods can provide deep insights into the thermodynamics (stability) and kinetics (rates) of processes like peptide folding and binding.

Thermodynamics of Folding and Binding : The stability of a peptide's folded structure or its binding to a target is determined by the change in free energy (ΔG). Computational techniques like MD simulations, often combined with enhanced sampling methods (e.g., umbrella sampling, replica exchange MD), can be used to calculate the free energy landscape of peptide folding or binding. pnas.orgnih.govnih.gov This reveals the relative stability of different states (e.g., folded vs. unfolded, bound vs. unbound). acs.org

Kinetics of Conformational Transitions : The rates at which a peptide folds or undergoes conformational changes can be estimated from long-timescale MD simulations. wustl.edu These simulations can reveal the pathways and transition states involved in these processes, providing a complete picture of the peptide's dynamic behavior. Ultrafast spectroscopy experiments can be used to validate sub-nanosecond dynamics predicted by MD simulations. pnas.org

Virtual Screening and Ligand-Based Drug Design Applied to this compound Analogues

In the context of antimicrobial peptides, drug design efforts focus on creating new peptide sequences with improved properties, such as enhanced potency, greater selectivity for bacterial over mammalian cells, and better stability. This compound, as a novel AMP, can serve as a template for designing such analogues.

Ligand-Based Design : In this approach, the known structure and properties of an active peptide like this compound are used to guide the design of new molecules. pepdd.com Quantitative Structure-Activity Relationship (QSAR) models can be built by correlating the physicochemical properties (e.g., hydrophobicity, charge, helicity) of a series of peptide analogues with their measured antimicrobial activity. nih.gov These models can then predict the activity of new, unsynthesized peptide sequences.

Virtual Screening : Computational methods allow for the rapid screening of large virtual libraries of peptide sequences. nih.govresearchgate.net Peptides in the library can be evaluated based on predicted properties (e.g., amphipathicity, helical propensity) or through docking simulations against a model of a bacterial membrane. This in silico screening identifies promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery of new and more effective antimicrobial peptides. cam.ac.uk

Ecological Roles and Broader Biological Context of Perinerin

Evolutionary Aspects of Perinerin Production and Functional Diversification

Antimicrobial peptides are considered evolutionarily conserved components of innate immunity across a wide range of organisms, from invertebrates to vertebrates and plants. ifremer.frunimore.itmdpi.comfrontiersin.org The presence of AMPs like this compound in marine invertebrates such as annelids highlights the ancient nature of this defense strategy. oup.comresearchgate.netifremer.frntou.edu.tw

This compound is described as having a novel sequence compared to other known antimicrobial peptides, suggesting a unique evolutionary trajectory or diversification. oup.comnih.govresearchgate.netntou.edu.twmdpi.com Despite differences in primary structure, many AMPs share common features such as being cationic and forming amphipathic structures, which are crucial for their membrane-targeting activity. oup.comifremer.frmdpi.commdpi.com The helix-turn-helix structure of this compound and the presence of cysteine residues forming disulfide bridges are structural features that likely contribute to its function and stability, shaped by evolutionary pressures. frontiersin.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net

The diversification of AMPs, including this compound, is likely driven by the need to combat a diverse and evolving array of potential pathogens in the marine environment. ifremer.frntou.edu.tw The unique structure and broad-spectrum activity of this compound may represent an adaptation to the specific microbial challenges faced by Perinereis aibuhitensis.

Environmental Fate, Degradation Pathways, and Biotransformation of this compound in Natural Ecosystems

Information regarding the specific environmental fate, degradation pathways, and biotransformation of this compound in natural ecosystems is not detailed in the provided search results. The ecological context of this compound implies that it is released into the environment by Perinereis aibuhitensis as part of its defense mechanism. Peptides in the environment can be subject to degradation by proteases produced by microorganisms and other organisms, as well as physical and chemical processes like hydrolysis and UV radiation. The stability of this compound's structure, particularly its disulfide bridges, might influence its persistence in the environment. However, without specific studies on this compound's environmental chemistry, its exact fate and degradation pathways remain speculative based on general knowledge of peptide behavior in natural systems.

This compound in Plant Physiology, Microbial Ecology, or Marine Chemical Ecology

This compound's primary relevance in the provided context is within marine chemical ecology and microbial ecology. It is a marine natural product produced by a marine invertebrate, the clamworm Perinereis aibuhitensis. oup.comnih.govresearchgate.netntou.edu.tw Its role as an antimicrobial peptide directly impacts the microbial ecology of the clamworm's immediate environment and its interactions with potential pathogens. ifremer.frntou.edu.tw

Marine chemical ecology encompasses the study of bioactive molecules that mediate interactions between marine organisms. mdpi.comsi.edu this compound fits within this field as a chemical defense produced by a marine organism that affects other organisms (microbes) in its ecosystem. researchgate.netdntb.gov.uamdpi.com The presence of such antimicrobial compounds in marine invertebrates is a significant aspect of their survival strategies in microbe-rich marine environments. ifremer.frfrontiersin.orgntou.edu.twfrontiersin.org

While some AMPs have been explored for their potential in plant protection or expressed in plants for biotechnological purposes, the provided information does not specifically link this compound to plant physiology or plant-associated microbial ecology. researchgate.netmdpi.com The focus remains on its origin and function in a marine invertebrate and its impact on marine microbial populations.

Emerging Research Avenues and Future Directions for Perinerin Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Comprehensive Perinerin Research

The application of omics technologies, including genomics, proteomics, and metabolomics, can provide comprehensive insights into this compound's biological roles and mechanisms. Genomics can help in understanding the genetic basis of this compound production in Perinereis aibuhitensis. Proteomics can be utilized to study the expression levels and modifications of this compound and other related proteins under different conditions, potentially revealing its involvement in the innate immune response of the clamworm. frontiersin.orgresearchgate.netfrontiersin.org Metabolomics can help in identifying the metabolic pathways affected by this compound, offering clues about its cellular targets and effects on microbial metabolism. researchgate.netfrontiersin.orgisaaa.orgwjgnet.com Integrating data from these different omics layers can provide a holistic view of this compound's function and its interactions within the host organism and with pathogens. researchgate.netisaaa.orgwjgnet.com

Development and Application of Advanced In Vitro Models and Organ-on-a-Chip Systems for this compound Efficacy Studies (non-human)

Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can serve as valuable tools for studying this compound's efficacy and mechanisms in a more physiologically relevant context than traditional 2D cell cultures. mdpi.comnih.govutrechtsummerschool.nl Organ-on-a-chip technology, which simulates the microenvironment and function of tissues and organs on a microfluidic chip, can be used to model non-human systems relevant to Perinereis aibuhitensis or potential target organisms. mdpi.comnih.govutrechtsummerschool.nl These models can facilitate detailed analysis of this compound's interactions with microbial membranes and host cells, its pore-forming activity, and its effects on microbial growth and viability under controlled conditions. frontiersin.orgmdpi.com This approach can reduce the reliance on in vivo animal studies in the initial stages of research and provide more predictive data. mdpi.comnih.govutrechtsummerschool.nl

Exploration of this compound's Potential as a Novel Chemical Probe for Basic Biological Research

This compound's unique structure and broad-spectrum antimicrobial activity suggest its potential as a chemical probe. researchgate.netnih.govoup.comresearchgate.net Chemical probes are selective small molecules used to perturb biological systems and study protein function or signaling pathways. chemicalprobes.org Given that the exact mechanism of action of this compound is not fully understood, it could be used as a tool to investigate novel antimicrobial targets or pathways in microorganisms. oup.com By using this compound to selectively target and inhibit specific microbial processes, researchers could gain a deeper understanding of essential cellular functions in pathogens. This requires further characterization of its specific molecular targets and interactions.

Application of Artificial Intelligence and Machine Learning in this compound Discovery, Optimization, and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) techniques can significantly accelerate research on this compound. mdpi.commednexus.orgresearchgate.netnih.govfrontiersin.org AI and ML algorithms can be applied to large datasets of antimicrobial peptides and microbial genomes to identify potential novel this compound-like peptides or optimize the sequence of this compound for enhanced activity or specificity. mdpi.commednexus.orgresearchgate.netnih.govfrontiersin.org Furthermore, these technologies can aid in predicting the potential mechanisms of action of this compound by analyzing its structural features and comparing them to peptides with known mechanisms. mdpi.commednexus.orgresearchgate.netnih.govfrontiersin.org In silico modeling and simulations powered by AI could provide insights into how this compound interacts with microbial membranes or other cellular components.

Addressing Unexplored Biological Activities and Unconventional Mechanisms of Action for this compound

While this compound is known for its antimicrobial activity, there might be other unexplored biological activities. researchgate.netnih.govoup.com Research into potential immunomodulatory effects on the host organism or other interactions beyond direct microbial killing could reveal additional therapeutic potential. frontiersin.org Furthermore, investigating unconventional mechanisms of action, such as the induction of bacteria aggregation rather than solely pore formation, could provide novel insights into antimicrobial strategies. frontiersin.orgfrontiersin.orgmedscape.comopenaccessjournals.com The novelty of this compound's sequence suggests that its mode of action might differ from well-characterized AMPs, warranting detailed investigation into its interactions with microbial cell walls, membranes, and intracellular components. researchgate.netnih.govoup.com

Translational Research Opportunities for this compound in Preclinical Disease Models (excluding human clinical trials)

This compound's broad-spectrum antimicrobial activity makes it a candidate for translational research in preclinical disease models, focusing on non-human systems. researchgate.netnih.govoup.commdpi.comvetigenics.com This could involve testing the efficacy of this compound in treating bacterial or fungal infections in relevant animal models, such as those used for studying infectious diseases in aquaculture or veterinary medicine. mdpi.commdpi.comvetigenics.com Such studies would provide crucial data on its effectiveness in vivo and help assess its potential for applications in animal health. mdpi.comvetigenics.com Optimizing preclinical models to better reflect natural infections and host responses would be essential for successful translation of research findings. mdpi.comfrontiersin.orgnih.govresearchgate.net

Q & A

Q. What is the structural composition of Perinerin, and how does it influence its antimicrobial activity?

this compound is a 51-amino-acid cationic peptide derived from the marine polychaete Perinereis aibuhitensis. Its sequence includes four cysteine residues forming two disulfide bonds, contributing to structural stability, and a high proportion of arginine residues, which enhance its cationic and hydrophobic properties. These features facilitate membrane interaction and pore formation in microbial targets, leading to rapid bactericidal effects (e.g., killing B. megaterium in <3 minutes) . Unlike other antimicrobial peptides (AMPs), this compound exhibits broad-spectrum activity against Gram-positive/-negative bacteria and fungi without observed microbial resistance, likely due to its unique structural motifs .

Q. What experimental methodologies are commonly employed to detect and quantify this compound's antimicrobial effects?

  • Colorimetric assays : Using polydiacetylene (PDA)-based liposomes, which undergo visible color shifts upon interaction with this compound, enabling rapid screening of its membrane-disruptive activity .
  • Bioactivity assays : Time-kill kinetics (e.g., measuring viability of B. megaterium over minutes) and minimum inhibitory concentration (MIC) tests against target pathogens .
  • Purification protocols : Gel filtration, reverse-phase HPLC, and MALDI-TOF mass spectrometry for isolating and characterizing native this compound from marine worm homogenates .

Advanced Research Questions

Q. What challenges arise in elucidating the three-dimensional structure of this compound, and what techniques are prioritized for this purpose?

Despite its known sequence, this compound’s 3D structure remains unresolved due to challenges in crystallizing hydrophobic peptides and stabilizing disulfide bonds. Researchers prioritize:

  • Nuclear Magnetic Resonance (NMR) : To analyze solution-state dynamics, though hydrophobicity may require deuterated solvents or detergent micelles .
  • Molecular dynamics simulations : To model pore formation mechanisms and predict interactions with lipid bilayers .
  • Synchrotron radiation circular dichroism (SRCD) : To study secondary structural changes under varying environmental conditions (e.g., salinity, pH) .

Q. How can researchers address discrepancies in this compound's activity data across different experimental models or microbial strains?

Contradictions may arise from:

  • Variability in microbial membrane composition : Gram-negative bacteria with lipopolysaccharide-rich membranes may require higher this compound concentrations than Gram-positive species. Standardize assays using reference strains (e.g., E. coli ATCC 25922) and include lipid bilayer models (e.g., POPC/POPG vesicles) to control for membrane heterogeneity .
  • Environmental factors : Salinity and temperature during Perinereis cultivation can alter this compound’s expression levels. Use qPCR or Western blotting to correlate peptide yield with environmental conditions .

Q. What methodological considerations are critical for heterologous expression of this compound in microbial systems like Pichia pastoris?

  • Codon optimization : Adjust the native this compound gene for Pichia’s codon bias to enhance expression efficiency .
  • Secretion signals : Fuse this compound with α-factor secretion tags to mitigate cytotoxicity from intracellular accumulation .
  • Post-translational modifications : Verify disulfide bond formation via Ellman’s assay and compare bioactivity to native this compound to ensure functional fidelity .

Data Reproducibility and Ethical Practices

Q. How can researchers ensure reproducibility in this compound studies, particularly in bioactivity assays?

  • Standardize protocols : Adopt CLSI guidelines for MIC assays, including defined inoculum sizes (~5×10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .
  • Open data practices : Share raw spectral data (e.g., HPLC chromatograms), peptide synthesis parameters, and negative controls (e.g., heat-inactivated this compound) in supplementary materials .
  • Replicate across labs : Collaborate to validate findings using shared Perinereis specimens or synthetic this compound batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.